molecular formula C18H18N2O7S B3178680 (5-methyl-2-propan-2-yl-phenyl) 2-(2,4-dinitrophenyl)sulfinylacetate CAS No. 7061-57-6

(5-methyl-2-propan-2-yl-phenyl) 2-(2,4-dinitrophenyl)sulfinylacetate

Cat. No.: B3178680
CAS No.: 7061-57-6
M. Wt: 406.4 g/mol
InChI Key: YHDRDKSIWVTTCZ-UHFFFAOYSA-N
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Description

(5-methyl-2-propan-2-yl-phenyl) 2-(2,4-dinitrophenyl)sulfinylacetate is a complex organic compound with a molecular formula of C18H18N2O7S This compound is characterized by its unique structure, which includes both aromatic and sulfinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-2-propan-2-yl-phenyl) 2-(2,4-dinitrophenyl)sulfinylacetate typically involves multi-step organic reactions. One common method includes the reaction of 5-methyl-2-propan-2-yl-phenol with 2,4-dinitrophenylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-2-propan-2-yl-phenyl) 2-(2,4-dinitrophenyl)sulfinylacetate undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Tin(II) chloride, hydrochloric acid, and room temperature.

    Substitution: Nitric acid, sulfuric acid, and controlled temperatures.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(5-methyl-2-propan-2-yl-phenyl) 2-(2,4-dinitrophenyl)sulfinylacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-methyl-2-propan-2-yl-phenyl) 2-(2,4-dinitrophenyl)sulfinylacetate involves its interaction with specific molecular targets and pathways. The compound’s sulfinyl and nitro groups play a crucial role in its reactivity and biological activity. For instance, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar aromatic structure but different functional groups.

    Halocarbons: Compounds containing halogen atoms, which may exhibit similar reactivity patterns.

Uniqueness

(5-methyl-2-propan-2-yl-phenyl) 2-(2,4-dinitrophenyl)sulfinylacetate is unique due to its combination of sulfinyl and nitro groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5-methyl-2-propan-2-ylphenyl) 2-(2,4-dinitrophenyl)sulfinylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O7S/c1-11(2)14-6-4-12(3)8-16(14)27-18(21)10-28(26)17-7-5-13(19(22)23)9-15(17)20(24)25/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDRDKSIWVTTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(=O)CS(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70414094
Record name (5-methyl-2-propan-2-ylphenyl) 2-(2,4-dinitrophenyl)sulfinylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70414094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7061-57-6
Record name (5-methyl-2-propan-2-ylphenyl) 2-(2,4-dinitrophenyl)sulfinylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70414094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-methyl-2-propan-2-yl-phenyl) 2-(2,4-dinitrophenyl)sulfinylacetate

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